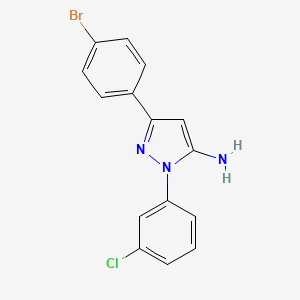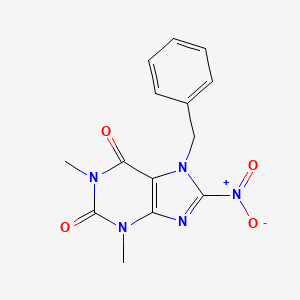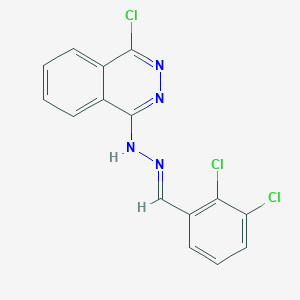![molecular formula C33H37NO6 B12030230 5-(4-butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030230.png)
5-(4-butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BUTOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 5-(4-BUTOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically involve the use of starting materials such as butoxyphenyl derivatives, methoxypropyl groups, and benzoyl compounds. The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
5-(4-BUTOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of cellular processes and molecular interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, this compound is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5-(4-BUTOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-(4-BUTOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include 5-(4-butoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one and 5-(3-butoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C33H37NO6 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
(4Z)-5-(4-butoxyphenyl)-4-[hydroxy-[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H37NO6/c1-4-5-21-39-27-15-11-25(12-16-27)30-29(32(36)33(37)34(30)19-6-20-38-3)31(35)26-13-17-28(18-14-26)40-22-24-9-7-23(2)8-10-24/h7-18,30,35H,4-6,19-22H2,1-3H3/b31-29- |
Clé InChI |
ZYHFJVPIGHHFRC-YCNYHXFESA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)/O)/C(=O)C(=O)N2CCCOC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)O)C(=O)C(=O)N2CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030147.png)


![ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12030164.png)
![3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030179.png)
![3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12030181.png)
![(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030192.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12030205.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)


![N-(3-chlorophenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12030223.png)

